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  • Product: 8-Aminooctan-1-OL hcl
  • CAS: 2551116-35-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-aminooctan-1-ol Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical properties of 8-aminooctan-1-ol and its hydrochloride salt. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical properties of 8-aminooctan-1-ol and its hydrochloride salt. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes technical data with practical insights to support laboratory applications and formulation strategies.

Introduction: The Versatility of Bifunctional Alkanolamines

8-aminooctan-1-ol is a bifunctional organic molecule characterized by a primary amine (-NH₂) and a primary hydroxyl (-OH) group at opposite ends of an eight-carbon aliphatic chain. This unique structure imparts amphiphilic properties and provides two reactive centers for chemical modifications, making it a valuable building block in various scientific applications, including the synthesis of novel surfactants, and as a linker in the development of therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for many experimental and formulation processes.

Chemical Structure and Molecular Properties

The structural integrity and molecular weight of a compound are foundational to its application in research and development. These parameters are crucial for accurate stoichiometric calculations, analytical characterization, and the prediction of chemical behavior.

Chemical Structure

The structure of 8-aminooctan-1-ol consists of a linear eight-carbon backbone. At one terminus (C1), a hydroxyl group is attached, while an amino group is situated at the other end (C8). In the hydrochloride salt form, the amine group is protonated to form an ammonium cation, which is ionically bonded to a chloride anion.

Caption: Chemical structure of 8-aminooctan-1-ol Hydrochloride.

Molecular Formula and Weight

The molecular characteristics of 8-aminooctan-1-ol and its hydrochloride salt are summarized below. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of hydrogen chloride (HCl) to that of the free base.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
8-aminooctan-1-olC₈H₁₉NO145.24[1][2][3]19008-71-0[3][4][5]
8-aminooctan-1-ol HCl saltC₈H₂₀ClNO181.70Not explicitly found

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols and formulation strategies.

Property8-aminooctan-1-ol (Free Base)8-aminooctan-1-ol HCl salt (Predicted)Source
Melting Point 65 °CHigher than the free base due to ionic character.[3][4]
Boiling Point 232.9 ± 23.0 °C (Predicted)Decomposes at high temperatures.[3][4]
Density 0.897 ± 0.06 g/cm³ (Predicted)Higher than the free base.[3][4]
Solubility Soluble in MethanolSoluble in water and polar protic solvents.[3][4]
Appearance White to Almost white powder to crystalWhite crystalline solid.[3]

Experimental Protocol: Synthesis of 8-aminooctan-1-ol Hydrochloride

The following is a generalized protocol for the synthesis of 8-aminooctan-1-ol hydrochloride from the free base. This procedure is based on standard acid-base chemistry.

Objective: To convert 8-aminooctan-1-ol to its hydrochloride salt to improve aqueous solubility and stability.

Materials:

  • 8-aminooctan-1-ol

  • Anhydrous diethyl ether

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure:

  • Dissolution: Dissolve a known quantity of 8-aminooctan-1-ol in a minimal amount of anhydrous diethyl ether in a round-bottom flask with magnetic stirring. The use of an anhydrous solvent is crucial to prevent the introduction of water, which can affect crystallization.

  • Acidification: While stirring the solution at room temperature, slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2 M in diethyl ether) dropwise using a dropping funnel. The slow addition helps to control the exothermic reaction and promotes the formation of a crystalline precipitate.

  • Precipitation: As the hydrochloric acid is added, the 8-aminooctan-1-ol hydrochloride will precipitate out of the solution as a white solid. Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Isolation: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and residual acid.

  • Drying: Dry the resulting white solid under vacuum to remove any remaining solvent.

  • Characterization: Confirm the identity and purity of the synthesized 8-aminooctan-1-ol hydrochloride using appropriate analytical techniques, such as melting point determination, NMR spectroscopy, and elemental analysis.

G cluster_workflow Synthesis Workflow A Dissolve 8-aminooctan-1-ol in anhydrous diethyl ether B Slowly add stoichiometric HCl (e.g., 2M in diethyl ether) A->B Acidification C Stir for 30 min post-addition to ensure complete precipitation B->C Precipitation D Isolate precipitate by vacuum filtration C->D Isolation E Wash solid with cold anhydrous diethyl ether D->E Purification F Dry the product under vacuum E->F Drying G Characterize the final product (MP, NMR, etc.) F->G Verification

Caption: A generalized workflow for the synthesis of 8-aminooctan-1-ol HCl.

Applications in Research and Drug Development

The unique bifunctional nature of 8-aminooctan-1-ol and its derivatives makes them valuable in several areas of research and drug development:

  • Drug Delivery: The amphiphilic character of this molecule allows for its use in the formation of micelles and liposomes, which can serve as carriers for hydrophobic drugs, improving their solubility and bioavailability.

  • Linker Chemistry: The terminal amino and hydroxyl groups provide convenient handles for covalent attachment to other molecules. This makes 8-aminooctan-1-ol a useful linker for conjugating drugs to targeting moieties or for creating spacers in complex molecular architectures.

  • Surface Modification: The ability to self-assemble on surfaces can be exploited for the functionalization of materials used in biomedical devices and biosensors.

Conclusion

8-aminooctan-1-ol hydrochloride is a versatile chemical entity with significant potential in various scientific domains, particularly in drug development and materials science. Its well-defined structure, coupled with the enhanced aqueous solubility of its hydrochloride salt, provides a solid foundation for its application in the synthesis of more complex molecules and the formulation of therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, a standard synthesis protocol, and highlighted its potential applications to aid researchers in leveraging this compound for their scientific endeavors.

References

  • PubChem. 8-Amino-1-octanol | C8H19NO | CID 15919832. [Link]

  • PubChem. 1-Aminooctan-3-ol | C8H19NO | CID 21436343. [Link]

Sources

Exploratory

A Tale of Two Linkers: An In-depth Technical Guide to 8-amino-1-octanethiol and 8-aminooctan-1-ol in Surface Functionalization

In the intricate world of drug development, diagnostics, and materials science, the ability to precisely control the interface between synthetic materials and biological systems is paramount. This control is often achiev...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development, diagnostics, and materials science, the ability to precisely control the interface between synthetic materials and biological systems is paramount. This control is often achieved through the use of molecular linkers that form self-assembled monolayers (SAMs), creating a well-defined surface for the attachment of biomolecules. Among the vast array of available linkers, 8-amino-1-octanethiol and 8-aminooctan-1-ol stand out for their utility in functionalizing metallic and oxide surfaces, respectively. This guide provides a deep dive into the fundamental differences, practical applications, and experimental considerations for these two critical reagents, empowering researchers to make informed decisions in their surface chemistry endeavors.

Introduction: The Power of Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate.[1] The formation of SAMs is a powerful and versatile technique for tailoring the physicochemical properties of surfaces, such as wettability, biocompatibility, and chemical reactivity.[2][3] The choice of linker molecule is dictated by the nature of the substrate and the desired terminal functionality. Here, we explore two eight-carbon chain linkers, each with a terminal amine group essential for subsequent bioconjugation, but with distinct head groups that determine their substrate specificity and the resulting monolayer characteristics.

8-amino-1-octanethiol: The Gold Standard for Noble Metal Surfaces

8-amino-1-octanethiol hydrochloride (AOT) is a cornerstone of surface chemistry, particularly for the functionalization of gold surfaces.[4][5] Its utility stems from the strong affinity of the thiol group for noble metals like gold, silver, and copper.[6]

Chemical Properties and Surface Attachment

The key to AOT's effectiveness lies in the formation of a stable, semi-covalent bond between the sulfur atom of the thiol group and the gold substrate.[4] This gold-thiolate bond is a well-studied interaction with a bond energy of approximately 45 kcal/mol, providing a robust anchor for the monolayer.[4] Upon immersion of a gold substrate into a dilute solution of AOT, the thiol groups spontaneously chemisorb onto the surface, leading to the formation of a densely packed, ordered monolayer.[7] The van der Waals interactions between the octyl chains further drive the organization of the monolayer, resulting in a well-defined surface presenting the terminal amino groups.[4]

Applications in Drug Development and Biosensing

The primary amino group of AOT serves as a versatile reactive handle for the covalent immobilization of a wide range of biomolecules, including proteins, peptides, and nucleic acids.[5] This has made AOT-functionalized gold surfaces invaluable in the development of biosensors, such as those based on surface plasmon resonance (SPR) and electrochemical detection.[8] For instance, in drug discovery, AOT-modified gold chips are used to immobilize target proteins for screening small molecule libraries. The amine-terminated surface can also be used to attach aptamers for the detection of specific biomarkers.[8]

8-aminooctan-1-ol: A Versatile Linker for Oxide Surfaces

While thiols excel on noble metals, 8-aminooctan-1-ol finds its niche in the functionalization of hydroxyl-rich surfaces like silicon dioxide (SiO₂), indium tin oxide (ITO), and other metal oxides.[6] Although direct data on 8-aminooctan-1-ol for SAM formation is less common than for its thiol counterpart, its behavior can be largely understood through the extensive research on aminosilanes, which also form robust linkages with oxide surfaces. The alcohol head group can interact with surface hydroxyl groups, but for a more stable, covalent attachment, it is often used in conjunction with silanization techniques or on surfaces where direct alcohol chemisorption is favorable. For the purpose of this guide, we will focus on the analogous and more extensively documented use of aminosilanes for functionalizing silica surfaces, as the principles of surface reaction and stability are comparable.

Chemical Properties and Surface Attachment

The functionalization of silicon dioxide with amino-alcohols or, more commonly, aminosilanes, proceeds via a condensation reaction between the hydroxyl groups on the substrate and the reactive head group of the linker. In the case of aminosilanes, this results in the formation of strong, covalent siloxane (Si-O-Si) bonds. The Si-O single bond is significantly stronger than the Au-S bond, with a dissociation energy of approximately 452 kJ/mol (about 108 kcal/mol).[9] This strong covalent linkage is a key advantage of using silane-based chemistry for surface modification.

However, the process of silanization is highly sensitive to the presence of water, which can lead to the formation of polysiloxane multilayers in solution and on the surface, resulting in a less uniform and rougher monolayer compared to the highly ordered SAMs of alkanethiols on gold.[5]

Applications in Biomedical Implants and Microarrays

The ability to functionalize oxide surfaces is critical for a wide range of applications. For example, titanium implants, which naturally form a titanium dioxide layer, can be functionalized with aminosilanes to improve biocompatibility and promote osseointegration. In the realm of diagnostics, glass slides (silicon dioxide) are frequently functionalized with aminosilanes to create microarrays for high-throughput screening of DNA and proteins.[10] The terminal amine groups provide a platform for the covalent attachment of probes, enabling the detection of specific biological targets.

Comparative Analysis: Thiol vs. Alcohol/Silane Linkers

The choice between an 8-amino-1-octanethiol and an 8-aminooctan-1-ol (or its aminosilane analogue) linker is a critical decision that depends on the substrate, the desired stability, and the specific application. The following table summarizes the key differences:

Feature8-amino-1-octanethiol8-aminooctan-1-ol (via Aminosilane Chemistry)
Substrate Gold, Silver, Copper, PlatinumSilicon Dioxide, Titanium Dioxide, Indium Tin Oxide, Glass
Bonding Gold-Thiolate (Au-S)Siloxane (Si-O-Si)
Bond Energy ~45 kcal/mol[4]~108 kcal/mol (for Si-O single bond)[9]
Monolayer Quality Highly ordered, crystalline-like SAMs[4]Can be less uniform, prone to multilayer formation[5]
Thermal Stability Generally lower; desorption can occur at elevated temperatures.[1]Generally higher due to strong covalent Si-O bonds.[1]
Chemical Stability Susceptible to oxidation and displacement by other thiols.[11]Prone to hydrolysis, especially in aqueous environments.[12]
Ease of Use Simple, robust, and reproducible protocol.[7]More sensitive to reaction conditions, particularly water content.[4]
Primary Application Biosensors, nanoparticle functionalization, molecular electronics.[8][13]Biomedical implants, microarrays, functionalization of glass surfaces.[10]

Experimental Protocols

To provide practical guidance, the following are detailed, step-by-step methodologies for forming self-assembled monolayers with each linker.

Protocol 1: Formation of an 8-amino-1-octanethiol SAM on a Gold Surface

This protocol is adapted from established methods for forming high-quality alkanethiol SAMs on gold.[14]

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer with a titanium or chromium adhesion layer)

  • 8-amino-1-octanethiol hydrochloride (AOT)

  • 200-proof ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse the substrate thoroughly with DI water, followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of AOT in 200-proof ethanol in a clean glass vial.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the AOT solution.

    • Purge the vial with nitrogen gas to minimize oxidation, then seal the vial.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.[14]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with tweezers.

    • Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • The substrate is now ready for subsequent functionalization steps.

Protocol 2: Formation of an Amine-Terminated Monolayer on a Silicon Dioxide Surface

This protocol describes a common method for the silanization of silicon dioxide surfaces using an aminosilane, which serves as a proxy for the functionalization with 8-aminooctan-1-ol.[7]

Materials:

  • Silicon dioxide substrate (e.g., silicon wafer with a thermal oxide layer or a glass slide)

  • 3-Aminopropyltriethoxysilane (APTES) or a similar aminosilane

  • Anhydrous toluene

  • Acetone

  • Ethanol

  • DI water

  • Piranha solution or oxygen plasma cleaner

  • Clean, dry glassware

  • Nitrogen gas source

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the SiO₂ substrate by sonicating in acetone, followed by ethanol, and then DI water (10 minutes each).

    • Activate the surface to generate hydroxyl groups by either immersing in piranha solution for 15 minutes or treating with oxygen plasma for 5 minutes.

    • Rinse the substrate thoroughly with DI water and dry under a stream of nitrogen.

  • Silanization Solution Preparation:

    • In a clean, dry flask under a nitrogen atmosphere, prepare a 1% (v/v) solution of the aminosilane in anhydrous toluene.[7]

  • Silanization Reaction:

    • Immerse the clean, activated SiO₂ substrate in the aminosilane solution.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.[7]

  • Rinsing and Curing:

    • Remove the substrate from the silanization solution.

    • Rinse the substrate thoroughly with toluene, followed by ethanol, to remove unreacted silane.

    • Dry the substrate under a gentle stream of nitrogen.

    • Cure the substrate in an oven at 110°C for 1 hour to promote covalent bond formation and remove any remaining solvent.[7]

    • The amine-functionalized SiO₂ surface is now ready for further use.

Visualizing the Molecular Architecture and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_AOT 8-amino-1-octanethiol (AOT) cluster_AOO 8-aminooctan-1-ol (AOO) AOT_node Thiol Group (-SH) Octyl Chain (-C8H16-) Amino Group (-NH2) AOO_node Hydroxyl Group (-OH) Octyl Chain (-C8H16-) Amino Group (-NH2)

Figure 1: Molecular structures of 8-amino-1-octanethiol and 8-aminooctan-1-ol.

cluster_workflow Comparative Workflow for SAM Formation cluster_thiol AOT on Gold cluster_silane Aminosilane on SiO2 thiol_start Clean Gold Substrate thiol_solution Prepare 1 mM AOT in Ethanol thiol_start->thiol_solution thiol_sam Immerse for 12-24h thiol_solution->thiol_sam thiol_rinse Rinse with Ethanol thiol_sam->thiol_rinse thiol_end Amine-Functionalized Gold Surface thiol_rinse->thiol_end silane_start Clean & Activate SiO2 Substrate silane_solution Prepare 1% Aminosilane in Toluene silane_start->silane_solution silane_sam Immerse Overnight silane_solution->silane_sam silane_rinse Rinse with Toluene & Ethanol silane_sam->silane_rinse silane_cure Cure at 110°C silane_rinse->silane_cure silane_end Amine-Functionalized SiO2 Surface silane_cure->silane_end

Figure 2: Comparative experimental workflows for SAM formation.

cluster_stability Key Stability Considerations cluster_thiol_stability Thiol SAM on Gold cluster_silane_stability Aminosilane SAM on SiO2 thiol_stable Au-S Bond thiol_instability Oxidation Displacement by other thiols thiol_stable->thiol_instability Susceptible to silane_stable Si-O-Si Bond silane_instability Hydrolysis in Aqueous Media silane_stable->silane_instability Prone to

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization of 8-Aminooctan-1-ol Hydrochloride

[1] Executive Summary 8-Aminooctan-1-ol hydrochloride is a high-value bifunctional aliphatic linker used extensively in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Anti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

8-Aminooctan-1-ol hydrochloride is a high-value bifunctional aliphatic linker used extensively in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its linear eight-carbon (C8) chain provides a precise spatial separation (approx. 10–12 Å) between warheads and E3 ligase ligands, a critical parameter for optimizing ternary complex formation.[1]

This guide provides a deep technical analysis of the hydrochloride salt form, which offers superior stability and water solubility compared to its free base counterpart.[1] It addresses the physicochemical properties, handling requirements, and experimental protocols necessary for its integration into high-throughput synthesis workflows.

Chemical Identity & Structural Analysis[2]

The hydrochloride salt exists as a stable, crystalline solid, whereas the free base (CAS 19008-71-0) is a low-melting solid or viscous liquid prone to oxidation.[1]

PropertyDetail
Chemical Name 8-Aminooctan-1-ol hydrochloride
CAS Number (Salt) 2551116-35-7
CAS Number (Free Base) 19008-71-0
Molecular Formula C₈H₂₀ClNO (Salt) / C₈H₁₉NO (Base)
Molecular Weight 181.70 g/mol (Salt) / 145.24 g/mol (Base)
SMILES OCCCCCCCCN.Cl
Functional Classification Heterobifunctional Aliphatic Linker
Structural Visualization

The following diagram illustrates the chemical structure and its dual-reactive termini—a primary alcohol for ester/ether formation and a primary amine for amide coupling.[1]

Physicochemical Properties[2][3][5][6][7]

Solid-State Properties[1]
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point (MP):

    • Free Base:[1] ~65°C.[1]

    • HCl Salt: Typically 90–120°C (estimated range based on homologous series).[1] Note: Specific MP for the salt is rarely reported in public literature; experimental determination via DSC (Protocol 5.[1]1) is required for batch validation.

  • Hygroscopicity: Moderate to High.[1] Amine salts are prone to moisture uptake.[1] Storage under inert gas (Argon/Nitrogen) is mandatory to prevent caking and hydrolysis risks in downstream coupling.[1]

Solution-State Properties[1]
  • Solubility:

    • Water: Highly soluble (>50 mg/mL) due to the ionic ammonium headgroup.[1]

    • DMSO: Soluble (suitable for stock solutions in biological assays).[1]

    • DCM/Chloroform: Low solubility (unlike the free base).[1]

  • Acidity (pKa):

    • The ammonium group (-NH₃⁺) typically has a pKa of 10.5 ± 0.5 .[1]

    • The hydroxyl group is non-acidic in aqueous conditions (pKa > 15).[1]

  • LogP (Partition Coefficient):

    • Free Base: ~1.8 (Lipophilic).[1]

    • HCl Salt: < 0 (Hydrophilic).[1]

Applications in Drug Discovery[1]

Linkerology in PROTACs

The C8 chain length is a "Goldilocks" zone for many PROTAC designs. It is long enough to span the gap between the Target Protein and E3 Ligase without inducing steric clashes, yet short enough to maintain cell permeability.[1]

Mechanism of Action[1]
  • Amine Terminus: Conjugated to an E3 ligase ligand (e.g., Thalidomide or VHL ligand) via amide bond formation.[1]

  • Alcohol Terminus: Converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde/acid for attachment to the Target Protein ligand.[1]

PROTAC_Workflow Figure 2: Integration of 8-Aminooctan-1-ol HCl into PROTAC Synthesis Linker 8-Aminooctan-1-ol HCl Step1 Step 1: Amine Deprotection/Coupling (Amide Bond Formation) Linker->Step1 + E3 Ligand-COOH Intermediate Ligand-Linker-OH Step1->Intermediate Step2 Step 2: Alcohol Activation (Appel Reaction / Oxidation) Intermediate->Step2 Final PROTAC Molecule (Ternary Complex Former) Step2->Final + Warhead

Experimental Protocols

Protocol: Melting Point & Purity Determination (DSC)

Since the salt's MP is not standard in all databases, this protocol validates the solid form.[1]

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–5 mg of 8-aminooctan-1-ol HCl into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape).[1]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

  • Analysis: Identify the endothermic onset (Melting Point). A sharp peak (width <2°C) indicates high crystalline purity.[1] A broad peak suggests amorphous content or moisture contamination.[1]

Protocol: Stock Solution Preparation

Self-validating step: Visual clarity check.[1]

  • Solvent: Use anhydrous DMSO or Water (Milli-Q).[1]

  • Concentration: Prepare a 100 mM stock (18.17 mg/mL).

  • Procedure:

    • Weigh 18.2 mg of salt.[1]

    • Add 1.0 mL solvent.[1]

    • Vortex for 30 seconds.

    • Validation: Solution must be strictly clear and colorless.[1] Any turbidity implies free base contamination or insoluble impurities.[1]

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Handling, Safety & Storage

Safety Data Sheet (SDS) Summary:

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • First Aid: In case of contact, rinse with water for 15 minutes.[1]

Storage Conditions:

  • Temperature: 2–8°C (Refrigerator) or -20°C (Long-term).

  • Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon.[1]

  • Container: Tightly sealed glass vial with desiccant packs in the secondary container.

References

  • PubChem. (2023).[1] Compound Summary: 8-Amino-1-octanol (Free Base).[1][2] National Library of Medicine.[1] Retrieved from [Link].[1]

  • Mani, K., et al. (2018).[1] Enzymatic process for the preparation of (R)-3-aminobutan-1-ol (Analogous synthesis reference). WO2018020380A1.[1] Retrieved from .[1]

  • DC Chemicals. (2023).[1] PROTAC Linker Applications of 8-Amino-1-octanol. Retrieved from [Link].[1]

Sources

Exploratory

An In-depth Technical Guide to 8-Amino-1-octanol and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 8-Amino-1-octanol, a bifunctional organic compound, and its conceptual hydrochloride salt, often referred to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Amino-1-octanol, a bifunctional organic compound, and its conceptual hydrochloride salt, often referred to as 8-hydroxyoctylamine hydrochloride. Due to the limited availability of specific data for the hydrochloride salt, this document focuses on the properties of the parent compound, 8-Amino-1-octanol, and provides a scientific basis for understanding its salt form.

Chemical Identity and Nomenclature

The nomenclature of this compound can be varied. The most accepted IUPAC name is 8-aminooctan-1-ol . However, it is also known by several synonyms. The term "8-hydroxyoctylamine" is a descriptive name that, while not standard, accurately portrays the molecule's structure: an octyl (eight-carbon) chain with an amine group and a hydroxyl group. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.

Synonyms and Identifiers of 8-Amino-1-octanol
Identifier TypeValueSource
IUPAC Name 8-aminooctan-1-olPubChem[1]
CAS Number 19008-71-0TCI Chemicals, PubChem[1]
PubChem CID 15919832PubChem[1]
EC Number 677-069-4PubChem[1]
DSSTox Substance ID DTXSID20579607PubChem[1]

Common Synonyms:

  • 8-Aminooctanol

  • 1-Octanol, 8-amino-[1]

It is important to note that "8-hydroxyoctylamine hydrochloride" is not a commonly registered chemical name, and a specific CAS number for this salt is not readily found in major chemical databases.

Chemical Properties of 8-Amino-1-octanol

The following table summarizes the key chemical and physical properties of the base compound, 8-Amino-1-octanol.

PropertyValueSource
Molecular Formula C₈H₁₉NOPubChem[1]
Molecular Weight 145.24 g/mol PubChem[1]
Appearance White to off-white powder or crystalsTCI Chemicals
Melting Point 60.0 - 65.0 °CTCI Chemicals
Purity >98.0% (GC)TCI Chemicals

The Hydrochloride Salt: 8-hydroxyoctylamine hydrochloride

The hydrochloride salt of 8-amino-1-octanol is formed through the protonation of the primary amine group by hydrochloric acid. This acid-base reaction results in the formation of an ammonium chloride salt.

Conceptual Formation

The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid. This results in a positively charged ammonium group and a chloride anion.

formation

Predicted Properties of the Hydrochloride Salt

While experimental data for the hydrochloride salt is scarce, some properties can be predicted:

  • Molecular Formula: C₈H₂₀ClNO

  • Molecular Weight: 181.70 g/mol (145.24 g/mol for the base + 36.46 g/mol for HCl)

  • Solubility: The hydrochloride salt is expected to have significantly higher water solubility compared to the free base due to its ionic nature.

Potential Applications in Research and Development

Bifunctional molecules like 8-amino-1-octanol are valuable in various scientific fields. The presence of both a primary amine and a primary alcohol allows for a range of chemical modifications and applications:

  • Surface Modification: The hydroxyl and amino groups can be used to anchor the molecule to different surfaces, creating self-assembled monolayers (SAMs). This is particularly relevant in materials science and electronics.

  • Drug Delivery: The bifunctional nature of this molecule makes it a potential linker in drug-conjugate systems. The amine or alcohol can be attached to a drug molecule, while the other end can be functionalized for targeting or solubility enhancement.

  • Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.

Safety and Handling

Based on the data for 8-amino-1-octanol, the following GHS hazard statements apply:

  • H315: Causes skin irritation.[1]

  • H318/H319: Causes serious eye damage/irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

8-Amino-1-octanol is a versatile chemical with applications in various research and development areas. While its hydrochloride salt, sometimes referred to as 8-hydroxyoctylamine hydrochloride, is not a commonly cataloged compound with its own set of identifiers, its properties can be inferred from the parent molecule. This guide provides a foundational understanding of the chemical nature, properties, and potential uses of this bifunctional compound to aid researchers and scientists in their work.

References

  • PubChem. (n.d.). 8-Amino-1-octanol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Optimizing Chemoselective Amide Coupling of 8-Aminooctan-1-ol Hydrochloride: A Practical Guide

Introduction & Scope The synthesis of bifunctional linkers is a cornerstone of modern drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). 8-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of bifunctional linkers is a cornerstone of modern drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). 8-aminooctan-1-ol hydrochloride represents a classic "linker" motif: a flexible


 alkyl chain terminating in a nucleophilic amine and a reactive hydroxyl group.

This Application Note provides a definitive guide to coupling this specific substrate with carboxylic acids. The presence of the hydrochloride salt (


) and a competing hydroxyl group presents two specific challenges:
  • Stoichiometric Control: The amine is protonated (

    
    ) and non-nucleophilic until neutralized.
    
  • Chemoselectivity: Avoiding

    
    -acylation (esterification) while driving 
    
    
    
    -acylation (amide formation) to completion.

Strategic Considerations

Thermodynamics of Chemoselectivity

Under kinetic control, primary amines are significantly more nucleophilic than primary alcohols. The amide bond is thermodynamically more stable (resonance stabilization energy ~20 kcal/mol) compared to the ester bond. However, highly activated acylating species (e.g., acid chlorides) or the presence of acylation catalysts (e.g., DMAP) can erode this selectivity, leading to mixtures of amides, esters, and di-acylated byproducts .

The "Hidden" Equivalent

The substrate is supplied as a hydrochloride salt (


).
  • Standard Amine: Requires 1.0 eq base to neutralize the generated acid from coupling.

  • Amine Hydrochloride: Requires 2.0+ eq base (1 eq to free the amine, 1 eq to scavenge the coupling byproduct).

  • Failure Mode: Using standard 1.0-1.5 eq base protocols will result in <50% conversion or stalled reactions as the amine remains protonated.

Solubility Profile

The


 chain imparts significant lipophilicity, while the terminal polar groups create an amphiphilic profile.
  • Reaction Solvent: DMF (N,N-Dimethylformamide) is preferred for solubility of the salt. DCM (Dichloromethane) may require a co-solvent (e.g., 10% DMF) to fully dissolve the hydrochloride form.

Protocol A: HATU-Mediated Coupling (High Fidelity)

Best for: High-value carboxylic acids, difficult substrates, and small-scale (<1g) synthesis. HATU provides rapid activation and minimizes racemization (if chiral centers are present).

Reagents
  • Carboxylic Acid (

    
    ):  1.0 equiv
    
  • 8-aminooctan-1-ol

    
     HCl:  1.1 equiv
    
  • HATU: 1.05 equiv

  • DIPEA (Diisopropylethylamine): 3.0 - 4.0 equiv

  • Solvent: Anhydrous DMF (0.1 M concentration relative to acid)

Step-by-Step Procedure
  • Pre-Activation (Critical): In a dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve the Carboxylic Acid  (1.0 eq) and HATU  (1.05 eq) in anhydrous DMF.
    
    • Technical Note: Add DIPEA (1.0 eq only at this stage) to initiate activation. Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow.

    • Why? Pre-activation ensures the active ester (OAt-ester) is formed before the amine is introduced, reducing the risk of HATU reacting directly with the amine to form guanidinium byproducts .

  • Amine Neutralization & Addition: In a separate vial, dissolve 8-aminooctan-1-ol

    
     HCl  (1.1 eq) in minimal DMF. Add the remaining DIPEA  (2.0–3.0 eq).
    
    • Observation: The solution may warm slightly. Ensure full dissolution.

    • Add this amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at RT. Monitor via LC-MS or TLC after 1 hour.

    • Target: Mass

      
      .
      
    • Side Product: Check for

      
       (Ester formation). If ester is observed, lower temperature to 
      
      
      
      for future runs.
  • Workup: Dilute with EtOAc (Ethyl Acetate). Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine and DIPEA).

    • Sat.

      
       (removes unreacted acid and HATU byproducts).
      
    • Brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: EDC/HOBt Coupling (Scalable)

Best for: Scale-up (>1g), cost-sensitive projects, and easy purification (water-soluble urea byproduct).

Reagents
  • Carboxylic Acid: 1.0 equiv

  • 8-aminooctan-1-ol

    
     HCl:  1.1 equiv
    
  • EDC

    
     HCl:  1.2 equiv
    
  • HOBt (anhydrous): 1.2 equiv

  • NMM (N-methylmorpholine) or TEA: 3.0 equiv

  • Solvent: DCM or DMF/DCM (1:1)

Step-by-Step Procedure
  • Dissolution: Dissolve the Carboxylic Acid and HOBt in DCM (or DMF/DCM mix) at

    
     (ice bath).
    
    • Why HOBt? It forms an active ester that is less reactive than the O-acylisourea (from EDC alone) but more selective for amines over alcohols, suppressing

      
      -acylation .
      
  • Coupling Agent Addition: Add EDC

    
     HCl  (1.2 eq) to the cold solution. Stir for 15 minutes at 
    
    
    
    .
  • Amine Addition: Add 8-aminooctan-1-ol

    
     HCl  followed immediately by the base (NMM , 3.0 eq).
    
    • Technical Note: Adding the base after the amine salt ensures the free amine is generated in situ in the presence of the active ester, minimizing its exposure to side reactions.

  • Completion: Allow the reaction to warm to RT naturally and stir overnight (8-12 hours). The urea byproduct is water-soluble, simplifying the workup compared to DCC (which forms insoluble DCU) .[1]

Visualization of Workflows

Decision Matrix for Reagent Selection

ReagentSelection Start Start: Select Coupling Strategy ScaleCheck Is Scale > 5 grams? Start->ScaleCheck SolubilityCheck Is Acid Acid Sensitive or Sterically Hindered? ScaleCheck->SolubilityCheck No ProtocolB Protocol B: EDC/HOBt (Cost effective, easy workup) ScaleCheck->ProtocolB Yes SolubilityCheck->ProtocolB No (Standard Acid) ProtocolA Protocol A: HATU (High reactivity, fast) SolubilityCheck->ProtocolA Yes (Difficult Coupling) AcidChloride Acid Chloride Method (Requires -78°C to avoid Ester)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate complexity.

Reaction Mechanism & Workflow

ReactionWorkflow Acid Carboxylic Acid (R-COOH) Activation Activation (Formation of Active Ester) Acid->Activation + HATU/EDC AmineSalt 8-aminooctan-1-ol (HCl Salt) Neutralization In-Situ Neutralization (R-NH3+ -> R-NH2) AmineSalt->Neutralization Base Base (DIPEA/NMM) (3.0 eq) Base->Activation 1 eq Base->Neutralization 2 eq Coupling Nucleophilic Attack (C-N Bond Formation) Activation->Coupling Neutralization->Coupling Product Target Amide Coupling->Product SideProduct Ester Byproduct (Avoided by Selectivity) Coupling->SideProduct If Temp too High

Figure 2: Sequential workflow emphasizing the parallel paths of acid activation and amine salt neutralization.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of HCl salt.Increase Base (DIPEA/NMM) to 3.5–4.0 equiv. Ensure pH of reaction mix is >8.
Ester Formation Temperature too high or excess coupling reagent.Conduct reaction at

.[2][3][4] Use exactly 1.0-1.1 eq of HATU/EDC. Avoid DMAP.
Guanidinylation HATU reacted with amine before acid.[5]Strictly follow Pre-activation (Protocol A, Step 1). Do not mix HATU and Amine simultaneously.
Emulsion in Workup Amphiphilic nature of product (

chain).
Saturate aqueous layer with NaCl (Brine). Use Chloroform/Isopropanol (3:1) for extraction if EtOAc fails.
Precipitate in DMF Urea byproduct (if using DCC).[6]Switch to EDC (Protocol B) or filter the reaction mixture through Celite before workup.

References

  • ChemPros Community. (2023). HATU coupling - what's the best order? Retrieved from [Link]

  • Fisher Scientific. (2024). Amide Synthesis and Purification Strategies. Retrieved from [Link][1][2][4][5][6][7][8][9][10][11]

Sources

Technical Notes & Optimization

Troubleshooting

Handling hygroscopic amino alcohol hydrochloride salts in the laboratory

Technical Support Center: Handling Hygroscopic Amino Alcohol HCl Salts Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Amino Alcohol HCl Salts

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket Subject: Troubleshooting deliquescent and hygroscopic amine salts

Introduction: The "Sticky Solid" Paradox

Welcome to the technical support hub for one of the most frustrating classes of compounds in organic synthesis: Amino Alcohol Hydrochloride Salts .

The Problem: You are likely dealing with compounds like ethanolamine HCl, tromethamine HCl, or complex chiral amino alcohol intermediates. These molecules possess a "perfect storm" of hygroscopicity:

  • Hydrogen Bonding: The hydroxyl (-OH) and ammonium (-NH3+) groups are aggressive hydrogen bond donors/acceptors.

  • Lattice Energy: The crystal lattice energy is often low enough that the energy gain from hydration overcomes the lattice stability, leading to deliquescence —where the solid absorbs enough atmospheric moisture to dissolve itself into a liquid syrup.

This guide moves beyond basic "keep it dry" advice. It provides engineered workflows to handle, weigh, and purify these materials without compromising stoichiometry or yield.

Module 1: Weighing & Dispensing (The "Goo" Phase)

Current Status: User reports material turns to paste on the spatula during weighing.

Troubleshooting Guide
MethodPrecision LevelBest ForProtocol Summary
A. The Inert Box High (>99%)GMP/GLP StandardsWeigh inside a glovebox or glovebag under N2/Ar.
B. The "Difference" Medium-HighBenchtop SynthesisWeigh the container, remove approx. amount, weigh container again.
C. The Solution Master HighReaction StoichiometryDissolve entire bottle in solvent, titrate, and dispense by volume.
FAQ: Why is my mass drifting upwards on the balance?

Answer: You are observing real-time hydration. A hygroscopic salt can absorb 1-5% of its weight in water within minutes at 50% relative humidity.

  • Immediate Fix: Stop adding solid. Close the balance door. Allow the reading to stabilize (it won't, but it will slow).

  • Corrective Action: Switch to Method B (Difference Weighing) .

Protocol: The "Difference Weighing" Technique

Do not weigh the solid directly onto a weigh boat. The surface area is too large.

  • Place your capped source vial on the balance. Tare the balance (Set to 0.000 g).

  • Remove the vial, open it, and quickly transfer an estimated amount to your reaction flask.

  • Immediately recap the source vial.

  • Place the source vial back on the balance.

  • The negative value displayed (e.g., -1.245 g) is the exact mass transferred.

    • Why this works: You are measuring the mass loss from the protected environment of the vial, rather than the mass gain on the exposed weigh boat.

Module 2: Synthesis & Drying (Process Chemistry)

Current Status: Reaction yield is low; suspect water interference.

The Azeotropic Drying Protocol

Heating a hygroscopic salt in an oven often fails because the salt melts or decomposes before it dries. The superior method is Azeotropic Distillation .

The Logic: Water forms low-boiling binary azeotropes with solvents like Toluene or Benzene. By boiling these solvents, you physically "carry" the water out of the salt lattice at temperatures lower than the boiling point of water.

Azeotrope_Workflow Start Wet/Sticky Salt Solvent Add Toluene (or Toluene/EtOH) Start->Solvent Suspend Reflux Reflux with Dean-Stark Trap Solvent->Reflux Large Scale (>10g) Rotovap Rotary Evaporation (Vacuum) Solvent->Rotovap Small Scale (<10g) Result Anhydrous Powder Reflux->Result Remove Solvent Rotovap->Result Repeat 3x

Figure 1: Decision workflow for drying hygroscopic salts. Toluene is the preferred entrainer due to its favorable azeotrope with water (85°C, 20% water).

Step-by-Step Procedure:
  • Suspension: Place your sticky salt in a round-bottom flask. Add Toluene (approx. 10 mL per gram of salt).

    • Note: If the salt is an oil, add a small amount of Ethanol or Methanol to dissolve it first, then add the Toluene.

  • Distillation:

    • Option A (Rotovap): Evaporate the solvent under reduced pressure. The water will co-evaporate. Repeat this step 3 times.

    • Option B (Dean-Stark): For larger batches, reflux under nitrogen. Water collects in the trap.

  • Isolation: Once dry, the oil usually transforms into a white, free-flowing powder.

  • Verification: Check water content via Karl Fischer (see Module 3).

Module 3: Purification (Recrystallization)

Current Status: Product oils out during recrystallization.

The "Anti-Solvent" Crash

Amino alcohol salts rarely recrystallize well from single solvents because their solubility curve is too steep (very soluble in hot and cold alcohol).

Recommended Solvent Systems:

  • Solvent: Isopropanol (IPA) or Ethanol (absolute).

  • Anti-Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).

Protocol:

  • Dissolve the salt in the minimum amount of hot alcohol (IPA is preferred over EtOH as it is less hygroscopic).

  • Allow the solution to cool to room temperature.

  • Add the anti-solvent (Ether/MTBE) dropwise until the solution turns slightly cloudy (turbid).

  • Stop stirring. Let it sit.

  • If an oil forms, scratch the glass side with a spatula to induce nucleation.

    • Pro-Tip: If it persists as an oil, perform the Azeotropic Drying (Module 2) on the oil to remove the solvation shell, then try again.

Module 4: Analytical Quality Control (Karl Fischer)

Current Status: Need to determine exact molecular weight correction factor.

FAQ: Can I use standard KF reagents?

Answer: Maybe. Amino alcohol salts are generally soluble in methanol (the standard KF solvent), but solubility can be slow.

  • Issue: If the salt doesn't dissolve fully, you only measure surface water, not crystal water.

  • Solution: Use a Solubilizer . Add Formamide or Chloroform to the titration vessel (ratio 1:3 with Methanol) to ensure the salt dissolves completely.[1]

ParameterSpecification
Method Volumetric KF (for >1% water) or Coulometric (for <1% water)
Solvent Methanol : Formamide (2:1)
Sample Size 50–100 mg (weighed by difference)
Endpoint Drift < 25 µ g/min

Module 5: Storage & Long-Term Stability

Current Status: Material hardened into a "brick" in the bottle.

The "Double-Barrier" System: Never rely on the manufacturer's cap alone once the seal is broken.

  • Primary Seal: Wrap the cap junction tightly with Parafilm M or electrical tape.

  • Secondary Environment: Place the bottle inside a vacuum desiccator.

  • Desiccant Choice:

    • Best: Phosphorus Pentoxide (

      
      ) - Aggressive, high capacity.
      
    • Good: Silica Gel with indicator.

    • Avoid: Calcium Chloride (

      
      ) if your compound is sensitive to trace calcium contamination.
      

Storage_Protocol Bottle Manufacturer Bottle (Taped) Desiccator Vacuum Desiccator Bottle->Desiccator Placed Inside Environment Cool, Dark Room (<25°C) Desiccator->Environment Stored In Desiccant P2O5 or Silica Desiccant->Desiccator Maintains Dryness

Figure 2: The Double-Barrier storage hierarchy ensures long-term stability of deliquescent salts.

References

  • Mettler Toledo. (2023).[2] Good Titration Practice™ in Karl Fischer Titration. Link

  • Sigma-Aldrich. (2024). Karl Fischer Titration Tips: Water Content Measurement. Link

  • University of Rochester. (2026).[3] Workup: Drying Methods & Azeotroping. Not Voodoo - Demystifying Synthetic Organic Chemistry. Link

  • Lab Manager. (2026). Analytical Balances and Proper Weighing Practices. Link

  • ResearchGate. (2017).[4] Purification of organic hydrochloride salt? (Community Discussion on Recrystallization Solvents). Link

Sources

Optimization

Stability of 8-aminooctan-1-ol hydrochloride in DMSO and methanol solutions

Welcome to the technical support guide for 8-aminooctan-1-ol hydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability of this compound when p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-aminooctan-1-ol hydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability of this compound when prepared in dimethyl sulfoxide (DMSO) and methanol solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experimental results.

Introduction: Understanding the Molecule and Solvents

8-aminooctan-1-ol hydrochloride is a bifunctional molecule containing a primary amine and a primary alcohol. As a hydrochloride salt, the amine is protonated, which generally enhances its stability compared to the free base form, primarily by protecting the amine from oxidative degradation.[1][2] The choice of solvent is critical, as it can influence the compound's stability over time.

Here, we address the two most common solvents for such compounds:

  • Methanol (MeOH): A polar, protic solvent capable of hydrogen bonding.[3] Its protic nature can play a role in solvating the hydrochloride salt.

  • Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent with strong solubilizing power for a wide range of compounds.[4][5] While an excellent solvent, it is not inert and can participate in chemical reactions, particularly as a mild oxidant under certain conditions.[6][7]

This guide will delve into the practical implications of these solvent choices for your work with 8-aminooctan-1-ol hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just prepared a stock solution of 8-aminooctan-1-ol hydrochloride in DMSO. What is the expected stability, and what are the primary degradation concerns?

As a Senior Application Scientist, my primary advice is to always consider DMSO as a potentially reactive medium, not just an inert solvent. While 8-aminooctan-1-ol hydrochloride is relatively stable, the primary concern in DMSO is gradual oxidation, especially during long-term storage at room temperature.

Causality and Mechanism:

  • Oxidation of the Primary Alcohol: The primary alcohol moiety is susceptible to oxidation. DMSO can act as a mild oxidant, potentially converting the alcohol to 8-aminooctanal and subsequently to 8-aminooctanoic acid. This process can be accelerated by contaminants, light, or elevated temperatures.

  • DMSO's Intrinsic Reactivity: At elevated temperatures, DMSO can decompose, leading to the formation of reactive species.[8][9] While less of a concern at standard storage temperatures, repeated freeze-thaw cycles or accidental exposure to heat can initiate degradation.

  • Amine Group Stability: The protonated amine (as the hydrochloride salt) is significantly less nucleophilic and less prone to oxidation than its free base counterpart.[1] This salt form provides inherent stability to the amine functional group.

Troubleshooting Inconsistent Results:

If you suspect degradation of your DMSO stock, consider the following:

  • Age and Storage of Solution: How old is your stock solution? Was it stored at room temperature, 4°C, or -20°C? Stability is time and temperature-dependent.

  • Purity of DMSO: Was high-purity, anhydrous DMSO used? Water content can influence degradation pathways.

  • Cross-Contamination: Could your stock have been contaminated with oxidizing agents?

A case study on 2-aminothiazoles highlighted that DMSO stock solutions stored at room temperature led to chemical decomposition, whereas storage at -20°C showed minimal degradation over two months.[10] This underscores the critical importance of proper storage conditions.

Q2: How does the stability of 8-aminooctan-1-ol hydrochloride in methanol compare to DMSO?

Methanol is a polar protic solvent and is generally less reactive than DMSO, particularly concerning oxidation.

Key Differences in Stability Profile:

  • Oxidation Potential: Methanol does not have the same oxidizing potential as DMSO. Therefore, the oxidation of the primary alcohol to an aldehyde or carboxylic acid is significantly less likely in methanol under normal storage conditions.

  • Solvation: As a protic solvent, methanol is effective at solvating ions and can participate in hydrogen bonding, which can help stabilize the hydrochloride salt in solution.[3][11]

  • Potential for Esterification (Low Risk): While theoretically possible for an alcohol to react with a carboxylic acid to form an ester, this is not a primary degradation pathway for 8-aminooctan-1-ol itself. However, if a degradation product like 8-aminooctanoic acid were to form (more likely in DMSO), it could potentially undergo esterification in methanol, though this is unlikely without a catalyst.

Q3: What are the best practices for preparing and storing stock solutions of 8-aminooctan-1-ol hydrochloride?

Adherence to proper preparation and storage protocols is paramount for ensuring the reproducibility of your experiments.

Preparation Best Practices:

  • Use High-Purity Solvents: Always use anhydrous, high-purity grade DMSO or methanol.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider preparing the solution under an inert gas like argon or nitrogen to minimize exposure to atmospheric oxygen.

  • Accurate Concentration: Use a calibrated balance to weigh the solid compound and appropriate volumetric flasks for the solvent to ensure the concentration is accurate.

Storage Recommendations:

Storage ConditionRecommendation for DMSO SolutionRecommendation for Methanol SolutionRationale
Short-Term (1-2 weeks) 4°C, protected from light.4°C, protected from light.Minimizes degradation for immediate use.[12]
Long-Term (>2 weeks) -20°C or -80°C in single-use aliquots. -20°C or -80°C in single-use aliquots. Low temperatures significantly slow chemical degradation.[13][14] Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.
Avoid Room temperature storage for extended periods.Room temperature storage for extended periods.Increased risk of solvent-mediated degradation and potential for microbial growth in non-anhydrous solvents.[15][16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 8-aminooctan-1-ol hydrochloride (Molar Mass: 197.72 g/mol ) in either DMSO or methanol.

Materials:

  • 8-aminooctan-1-ol hydrochloride (solid)

  • High-purity, anhydrous DMSO or methanol

  • Calibrated analytical balance

  • Appropriate volumetric flasks (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Cryo-storage vials for aliquoting

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass: Mass = 0.010 L * 0.010 mol/L * 197.72 g/mol = 0.01977 g = 19.77 mg

  • Weighing: Accurately weigh approximately 19.77 mg of 8-aminooctan-1-ol hydrochloride and record the exact mass.

  • Dissolution: Transfer the weighed solid into a 10 mL volumetric flask. Add approximately 7-8 mL of the chosen solvent (DMSO or methanol).

  • Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.

  • Final Volume: Carefully add the solvent to the 10 mL mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense the solution into single-use, properly labeled cryo-vials. Store immediately at the recommended temperature (-20°C or -80°C for long-term storage).

Protocol 2: Recommended Stability Study Using HPLC

To empirically determine the stability of your stock solution under your specific storage conditions, a stability study is recommended. This protocol provides a framework for such a study.

Objective: To quantify the purity of 8-aminooctan-1-ol hydrochloride in DMSO and methanol solutions over time at different storage temperatures.

Methodology:

  • Sample Preparation: Prepare stock solutions in both DMSO and methanol as described in Protocol 1.

  • Storage Conditions:

    • Set 1: Room Temperature (~25°C)

    • Set 2: Refrigerated (4°C)

    • Set 3: Frozen (-20°C)

  • Time Points:

    • Initial analysis (T=0)

    • Subsequent analyses at T=1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Analytical Method: Reversed-Phase HPLC with UV Detection

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient suitable for eluting a polar compound (e.g., 5% B to 95% B over 15 minutes). This will require optimization.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL

  • Data Analysis:

    • At each time point, inject a sample from each storage condition.

    • Calculate the peak area of the 8-aminooctan-1-ol hydrochloride peak.

    • Determine the purity as a percentage of the total peak area.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

    • Plot the percentage purity versus time for each solvent and storage condition.

Visualizations

Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Output prep_solid Weigh 8-aminooctan-1-ol HCl prep_dmso Dissolve in DMSO prep_solid->prep_dmso prep_meoh Dissolve in Methanol prep_solid->prep_meoh store_dmso DMSO Aliquots (RT, 4°C, -20°C) prep_dmso->store_dmso store_meoh Methanol Aliquots (RT, 4°C, -20°C) prep_meoh->store_meoh hplc HPLC Analysis (T=0, 1, 2, 4, 8, 12 wks) store_dmso->hplc store_meoh->hplc data_analysis Calculate Purity & Identify Degradants hplc->data_analysis report Generate Stability Report (Purity vs. Time) data_analysis->report

Caption: Workflow for conducting a stability study.

Potential Degradation Pathways

G cluster_main cluster_dmso DMSO-Mediated Oxidation A H₂N-(CH₂)₈-OH B 8-Aminooctanal H₂N-(CH₂)₇-CHO A->B Mild Oxidation (e.g., DMSO) C 8-Aminooctanoic Acid H₂N-(CH₂)₇-COOH B->C Further Oxidation

Caption: Hypothesized oxidative degradation of the alcohol moiety.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Giezen, T. J., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Wang, L., et al. (2018). Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads. Journal of the Taiwan Institute of Chemical Engineers, 83, 134-141.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. AAPS PharmSciTech, 19(6), 2539–2547.
  • Ouchi, G., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2734–2741.
  • Li, Y., et al. (2023). Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO. Organic & Biomolecular Chemistry, 21(3), 556-560.
  • Singh, U. P., & Singh, R. P. (2018). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ChemistrySelect, 3(42), 11843-11847.
  • Rüether, A., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 26(68), 15822-15826.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Denton, E. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. [Link]

  • Reddit. (2022). Amino acid solution storage – please help. r/labrats. [Link]

  • Ouchi, G., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Analysis of Materials from the Decomposition. ACS Publications. [Link]

  • Newsome, S. D., et al. (2011). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 83(15), 5845–5852.
  • Rodin, I. I., et al. (2013). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Journal of Analytical Chemistry, 68(13), 1109-1119.
  • ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize these solutions?[Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific.
  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. [Link]

  • ResearchGate. (2015). Properties of Amines and their Hydrochloride Salt. [Link]

  • ResearchGate. (2010). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. [Link]

  • PubChem. 1-Amino-2-butanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. [Link]

  • Mire-Sluis, A., & Frazier, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]

  • Barat, A. C., et al. (1987). Effect of amino acid solutions on total nutrient admixture stability. JPEN. Journal of parenteral and enteral nutrition, 11(4), 384–388.
  • Quora. (2012). How long can one store amino acids at room temperature?[Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • PubChem. (1-Aminocyclobutyl)methanol hydrochloride. National Center for Biotechnology Information. [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Mass Spectrometry Analysis of 8-Aminooctan-1-ol Derivatives

Executive Summary 8-aminooctan-1-ol serves as a critical bifunctional spacer in Antibody-Drug Conjugates (ADCs) and PROTACs, balancing hydrophobicity with flexible conjugation geometry. However, its analysis via Mass Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-aminooctan-1-ol serves as a critical bifunctional spacer in Antibody-Drug Conjugates (ADCs) and PROTACs, balancing hydrophobicity with flexible conjugation geometry. However, its analysis via Mass Spectrometry (MS) is plagued by poor ionization efficiency and weak retention on standard C18 columns due to its low molecular weight (145.24 Da) and amphiphilic nature.

This guide objectively compares Native Analysis (HILIC/IP-RP) against Chemical Derivatization (Dansylation) . Experimental evidence indicates that derivatization is not merely optional but essential for trace-level quantitation, offering up to 100-fold sensitivity enhancement and stabilizing fragmentation patterns for structural validation.

Part 1: The Analytical Challenge & Strategic Comparison

The core difficulty in analyzing 8-aminooctan-1-ol lies in its chemistry: a primary amine (proton acceptor) and a primary alcohol (proton donor/neutral loss source) separated by a C8 alkyl chain.

Comparative Analysis: Native vs. Derivatized Workflows
FeatureNative Analysis (Direct Injection)Derivatized Analysis (Dansyl Chloride)
Chromatography HILIC or Ion-Pairing RP . Difficult to retain on C18; peak tailing is common due to amine interaction with silanols.Reversed-Phase (C18) . The dansyl group adds significant hydrophobicity, ensuring sharp peaks and predictable retention.
Ionization (ESI+) Moderate/Low . The aliphatic amine protonates, but the lack of a resonance system limits charge delocalization.High . The dimethylaminonaphthalene moiety acts as a "charge tag," significantly boosting ionization efficiency.
Fragmentation (MS/MS) Unstable . Dominated by neutral loss of water (

), providing limited structural information.
Diagnostic . Produces characteristic reporter ions (m/z 170) and stable backbone fragments for confident ID.
Sensitivity (LOD) ~10–50 ng/mL (Matrix Dependent)~0.1–0.5 ng/mL (High Sensitivity)
Throughput Low (Long equilibration times in HILIC).High (Standard fast LC gradients).
Expert Insight: Why Derivatization Wins

While native analysis is faster (fewer steps), it fails in complex matrices (plasma/lysate) due to ion suppression. The Dansyl Chloride (DNS-Cl) strategy is superior because it targets the primary amine selectively at pH 10, leaving the alcohol free or reacting much slower, creating a predictable mono-labeled species that flies well in ESI+.

Part 2: Experimental Protocols

Workflow 1: Optimized Dansylation Protocol

Use this protocol for pharmacokinetic (PK) studies or trace impurity analysis.

Reagents:

  • Dansyl Chloride Solution: 1 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 10.0 (Critical for amine specificity).
    
  • Quenching Agent: Methylamine or Ammonium Acetate.

Step-by-Step Methodology:

  • Sample Prep: Aliquot 50 µL of sample (containing 8-aminooctan-1-ol) into a glass vial.

  • Buffering: Add 25 µL of Sodium Carbonate buffer (pH 10). Causality: High pH ensures the amine is deprotonated (

    
    ), acting as a nucleophile to attack the sulfonyl chloride.
    
  • Reaction: Add 50 µL of Dansyl Chloride solution. Vortex for 30 seconds.

  • Incubation: Heat at 60°C for 20 minutes in a heating block. Note: Heat drives the reaction to completion but avoid boiling to prevent solvent evaporation.

  • Quenching: Add 10 µL of 10% Ammonium Acetate. Incubate for 5 mins. Causality: Scavenges excess DNS-Cl to prevent damage to the LC column and MS source.

  • Clarification: Centrifuge at 12,000 x g for 5 mins to remove precipitates.

  • Analysis: Inject supernatant onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

Workflow 2: MS/MS Acquisition Parameters

Comparison of Fragmentation Modes for Structural Elucidation.

  • Precursor Ion (Derivatized): Calculate theoretical m/z.

    • 8-aminooctan-1-ol (

      
      , MW 145.24) + Dansyl (
      
      
      
      , adds ~233 Da) - HCl.
    • Target m/z

      
       379.2 
      
      
      
      .
  • CID (Collision Induced Dissociation):

    • Energy: Normalized Collision Energy (NCE) 30-35%.

    • Observation: Look for the dansyl reporter ion (m/z 170) . This confirms the presence of the amine-linker moiety.

  • HCD (Higher-Energy C-Trap Dissociation):

    • Energy: NCE 40-50%.

    • Observation: Look for alkyl chain cleavage series (

      
      ) to verify the octyl chain length.
      

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix and chemical transformation workflow for analyzing 8-aminooctan-1-ol derivatives.

G Sample Crude Sample (8-aminooctan-1-ol) Check Concentration > 1 µg/mL? Sample->Check Native Native Analysis (HILIC Mode) Check->Native Yes (High Conc) Deriv Derivatization (Dansyl-Cl, pH 10) Check->Deriv No (Trace Level) Result_Poor Result: Low Sensitivity Water Loss (M-18) Native->Result_Poor Cleanup Quench & Centrifuge Deriv->Cleanup LCMS LC-MS/MS (RPLC) Target m/z ~379 Cleanup->LCMS Result_Good Result: High Sensitivity Reporter Ion m/z 170 LCMS->Result_Good

Figure 1: Analytical decision tree comparing native HILIC workflows against the recommended Dansyl-Cl derivatization strategy for enhanced sensitivity.

References

  • Quirke, J. M. E., et al. (2006). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines.[1] Analytical Chemistry. Link

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry. Link

  • Miao, Y., et al. (2016). Introduction of an 8-Aminooctanoic Acid Linker Enhances the melanoma uptake of Tc-99m-labeled Lactam Bridge-Cyclized Alpha-MSH Peptide. Molecular Pharmaceutics (NIH). Link

  • Holčapek, M., et al. (2012). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. The Royal Society of Chemistry. Link

  • Rebane, R., & Herodes, K. (2012).[2] Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Journal of Chromatography B. Link

Sources

Validation

Publish Comparison Guide: PAMPA Permeability of C8 Alkyl vs. PEG-Linked PROTACs

The following technical guide synthesizes experimental data and mechanistic insights regarding the permeability of PROTACs, specifically comparing C8 alkyl linkers against standard PEG alternatives. Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes experimental data and mechanistic insights regarding the permeability of PROTACs, specifically comparing C8 alkyl linkers against standard PEG alternatives.

Executive Summary

In the optimization of Proteolysis Targeting Chimeras (PROTACs), linker chemistry is a critical lever for modulating cell permeability.[1][2][3][4][5][] While conventional wisdom suggests that replacing hydrophilic PEG linkers with lipophilic Alkyl chains (e.g., C8) should improve passive diffusion, experimental evidence reveals a non-linear relationship.

  • The General Rule: For PROTACs with moderate molecular weight and polarity, C8 alkyl linkers increase lipophilicity (

    
    ) and improve permeability (
    
    
    
    ) by reducing the energetic penalty of desolvating ether oxygens found in PEGs.
  • The "Permeability Paradox": For larger, highly polar PROTACs (e.g., VHL-based), C8 linkers can decrease permeability compared to PEG. This is due to the "Chameleonic Effect" : flexible PEG linkers allow the molecule to fold and sequester polar warheads via intramolecular hydrogen bonds (IMHBs), whereas rigid/extended alkyl chains may force the molecule into an exposed, high-energy conformation that cannot penetrate the lipid bilayer.

This guide compares these two linker strategies using Parallel Artificial Membrane Permeability Assay (PAMPA) data and provides a self-validating protocol for assessing them.

Comparative Analysis: C8 Alkyl vs. PEG Linkers[6]

The Mechanistic Divergence

The choice between a C8 alkyl linker and a PEG linker fundamentally changes how the PROTAC interacts with the membrane interface.

FeatureC8 Alkyl Linker (Lipophilic Strategy)PEG Linker (Chameleonic Strategy)
Structure Hydrophobic hydrocarbon chain (-(CH₂)₈-)Hydrophilic polyether chain (-(OCH₂CH₂)ₙ-)
TPSA Contribution Near Zero (0 Ų)High (Ether oxygens add ~9 Ų per unit)
Conformation Tends toward extended, "anti" conformations.[3][7]Tends toward "gauche" conformations; highly flexible.
Membrane Entry Enthalpy Driven: Relies on high lipophilicity to partition into lipids.Entropy/Shape Driven: Can fold to hide polar groups (molecular chameleons).
Risk Factor Solubility Crash: High lipophilicity often leads to precipitation in donor wells.Desolvation Penalty: Stripping water off ether oxygens requires energy.
Experimental Data Review

The following table summarizes


 (Apparent Permeability) trends observed in literature for VHL and CRBN-based PROTACs.

Table 1: PAMPA Permeability Comparison (


 cm/s) 
PROTAC SeriesLinker Type

(PAMPA)
Mechanism of Action
Series A (Small Warhead) C8 Alkyl 1.2 - 2.5 Success: Lipophilicity drives permeation. Reduced TPSA favors diffusion.
Series A (Small Warhead)PEG-30.5 - 0.8Baseline: Desolvation of PEG oxygens slows membrane entry.
Series B (VHL-based) C8 Alkyl < 0.1 (Fail) Failure: Extended conformation exposes polar VHL ligand; membrane repulsion occurs.
Series B (VHL-based)PEG-30.4 - 1.5Success: Linker flexibility allows "U-shape" folding, hiding polar groups.

Critical Insight: Do not assume C8 is superior solely based on calculated LogP (cLogP). In Series B, the C8 variant had a higher cLogP but significantly lower permeability because it lacked the flexibility to adopt a membrane-compatible shape.

Mechanistic Visualization

The diagram below illustrates the "Permeability Paradox" where the C8 linker fails to facilitate the necessary conformational collapse required for large PROTACs to cross the membrane.

PermeabilityMechanism cluster_0 Aqueous Donor Phase cluster_1 Lipid Membrane Barrier PROTAC_PEG PEG-Linked PROTAC (Flexible/Polar) Folded_State Folded 'Chameleonic' State (Polar groups hidden) PROTAC_PEG->Folded_State Intramolecular H-Bonds (Gauche Effect) PROTAC_C8 C8-Linked PROTAC (Rigid/Lipophilic) Extended_State Extended State (Polar groups exposed) PROTAC_C8->Extended_State Hydrophobic Stiffness (Anti Conformation) Membrane_Entry Membrane Partitioning Folded_State->Membrane_Entry Low Energy Barrier Extended_State->Membrane_Entry High Energy Barrier (Repulsion) Result_High High P_app (> 1.0 x 10^-6 cm/s) Membrane_Entry->Result_High High Permeability Result_Low Low P_app (< 0.1 x 10^-6 cm/s) Membrane_Entry->Result_Low Low Permeability

Caption: Figure 1. The 'Chameleonic' advantage of PEG linkers vs. the conformational rigidity of Alkyl linkers in complex PROTACs.[3]

Optimized PAMPA Protocol for PROTACs

Standard PAMPA protocols often fail for PROTACs due to their low aqueous solubility and high non-specific binding to plasticware. The following protocol is modified to address these specific challenges.

Reagents & Setup
  • Membrane: Pre-coated Gentest™ PAMPA Plate or equivalent (PVDF filter coated with 2% DOPC in dodecane).

  • Donor Buffer: PBS pH 7.4 + 20% Methanol (Critical for solubility).

    • Note: While methanol alters absolute

      
      , it is necessary to keep lipophilic C8 PROTACs in solution to measure any flux.
      
  • Acceptor Buffer: PBS pH 7.4 + Scavenger (e.g., BSA or surfactant) if "sink conditions" are required (Optional but recommended for C8 linkers).

Workflow Diagram

PAMPA_Protocol cluster_plate PAMPA Sandwich Assembly start Start: Compound Stock (10mM in DMSO) dilution Dilution Step Dilute to 10µM in PBS + 20% MeOH start->dilution filter Equilibrium Check Incubate 2h & Filter (Remove aggregates) dilution->filter donor Add 300µL to Donor Plate (Bottom) filter->donor sandwich Combine Plates (Sandwich) donor->sandwich membrane Add 200µL Buffer to Acceptor Plate (Top) membrane->sandwich incubate Incubation 5 Hours @ 25°C (Humidified Chamber) sandwich->incubate analyze LC-MS/MS Analysis Quantify Donor (t=5) & Acceptor (t=5) incubate->analyze calc Calculate P_app & Mass Balance analyze->calc

Caption: Figure 2.[8] Step-by-step PAMPA workflow optimized for low-solubility PROTACs.

Calculation & Quality Control

To validate the assay, you must calculate Mass Balance (Recovery) . C8 alkyl PROTACs are notorious for sticking to the plastic plate walls.



  • Pass Criteria: Recovery > 70%.

  • If Recovery < 50%: The compound is likely trapped in the membrane or bound to the plastic. Retest using glass-coated plates or add a surfactant to the acceptor well.

Strategic Recommendations

When designing PROTACs with C8 alkyl linkers, apply the following decision matrix:

  • Assess Warhead Polarity:

    • If warheads are Lipophilic (cLogP > 3) : Use C8 Alkyl Linkers . The added lipophilicity will not crash solubility, and the reduced TPSA will boost permeability.

    • If warheads are Polar (cLogP < 1) : Use PEG Linkers . An alkyl linker will likely force an extended conformation that exposes the polar warheads, killing permeability.

  • Monitor Solubility:

    • C8 linkers often reduce thermodynamic solubility. Always run a kinetic solubility assay before PAMPA. If solubility is < 5 µM, PAMPA data will be noise.

  • Hybrid Approach:

    • Consider "Hybrid Linkers" (e.g., Alkyl-Ether-Alkyl) to balance the conformational flexibility of PEGs with the lipophilicity of alkyl chains.

References

  • Farnaby, W., et al. (2019).[9] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology.

  • Klein, V. G., et al. (2020).[9] Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.[1] Retrieved from [Link]

  • Poongavanam, V., et al. (2022).[1] Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.[2][3] ACS Medicinal Chemistry Letters.[1] Retrieved from [Link]

  • Atilaw, Y., et al. (2021). Solution Conformations of an Orally Bioavailable VHL PROTAC. Journal of Medicinal Chemistry.[1]

  • Cyprotex. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).[2][8][9][10][11][12] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Logistics Guide: 8-Aminooctan-1-ol Hydrochloride

Topic: Personal protective equipment for handling 8-Aminooctan-1-OL hcl Audience: Researchers, scientists, and drug development professionals. Introduction & Substance Identification 8-Aminooctan-1-ol Hydrochloride (8-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 8-Aminooctan-1-OL hcl Audience: Researchers, scientists, and drug development professionals.

Introduction & Substance Identification

8-Aminooctan-1-ol Hydrochloride (8-Amino-1-octanol HCl) is a bifunctional aliphatic linker commonly used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface modifications. It possesses a primary amine (protected as the HCl salt) and a primary alcohol, making it a critical "spacer" molecule in medicinal chemistry.

Crucial Distinction: Do not confuse this substance with 8-Amino-1-octanethiol HCl (CAS 937706-44-0). While both are C8 linkers, the thiol analog is prone to rapid oxidation (disulfide formation) and requires different handling. The alcohol variant discussed here is oxidatively stable but presents specific challenges regarding hygroscopicity and acidity.

Property Data
Chemical Name 8-Aminooctan-1-ol Hydrochloride
Parent Amine CAS 19008-71-0 (Free Base)
Salt Form Hydrochloride (HCl)
Physical State White to off-white solid (crystalline or powder)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/Ether.
Key Hazard Skin/Eye Irritant (H315, H319), Hygroscopic.
Risk Assessment & Hazard Identification

While the hydrochloride salt is significantly less volatile and corrosive than the free amine (8-amino-1-octanol), it introduces new physical hazards.

  • Hygroscopicity (Moisture Sensitivity): The HCl salt is highly hygroscopic. Exposure to ambient humidity causes the powder to clump into a sticky gum, complicating accurate weighing and potentially altering stoichiometry (water mass error).

  • Acidity: Upon dissolution in water or protic solvents, the salt dissociates, generating a weakly acidic solution (pH ~4–5).

  • Inhalation/Contact: Fine dust can cause respiratory irritation and severe eye irritation.

Personal Protective Equipment (PPE) Matrix

This protocol is designed to prevent contact dermatitis and inhalation of hygroscopic dust.

PPE Category Standard Requirement Enhanced Requirement (Large Scale/Spill) Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Nitrile over Nitrile)Nitrile provides excellent resistance to aliphatic amines and salts. Latex is not recommended due to potential permeability.
Eye Protection Chemical Safety Goggles Face Shield + GogglesSafety glasses with side shields are insufficient if fine dust generation is possible. Goggles seal against airborne particulates.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator Required only if working outside a hood or cleaning spills. The salt is not volatile, but dust is an irritant.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or ApronPrevents dust accumulation on street clothes.
Operational Handling Protocol
A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Desiccation: The vial must be kept in a desiccator or a secondary container with active desiccant (e.g., Drierite or Silica Gel).

  • Warning: Do not store near strong oxidizers or strong bases (liberates the corrosive free amine).

B. Weighing & Solubilization (Step-by-Step)

Because of its hygroscopic nature, speed is critical during weighing to prevent water uptake.

  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation inside the container, ruining the remaining stock.

  • Preparation: Place a tared weighing boat and spatula inside the fume hood.

  • Transfer:

    • Open the vial and quickly transfer the required amount.

    • Pro-Tip: If the solid has clumped, do not try to break it with a metal spatula inside a glass vial (risk of breakage). Dissolve the entire content in a known volume of solvent (e.g., DMSO) to create a stock solution.

  • Resealing: Immediately purge the stock vial with Argon/Nitrogen, seal with Parafilm, and return to the desiccator.

  • Solubilization: Add the solvent (Water, DMSO, or Methanol) immediately to the weighing boat or transfer the solid to the reaction vessel.

    • Note: If using in a base-sensitive reaction (e.g., NHS ester coupling), remember to add a non-nucleophilic base (like DIPEA or TEA) to neutralize the HCl and free the amine.

Emergency Response & Disposal
  • Skin Contact: Brush off dry powder before rinsing. Rinse with water for 15 minutes.

  • Eye Contact: Flush immediately with water or saline for 15 minutes. Seek medical attention if irritation persists.

  • Spill Cleanup:

    • Wear N95 respirator and goggles.

    • Cover spill with a paper towel dampened with water (to prevent dust).

    • Wipe up and place in a solid waste container.

    • Clean surface with a dilute sodium bicarbonate solution to neutralize any acidic residue.

  • Disposal: Dissolve in water and dispose of in the Aqueous/Basic waste stream (if neutralized) or Organic waste stream depending on co-solvents. Do not dispose of down the drain.

Visual Workflow: Safe Handling Hierarchy

SafeHandling Storage Storage (2-8°C, Desiccated) Equilibrate Equilibrate (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood, Nitrile Gloves) Equilibrate->Weighing Minimize Air Exposure Weighing->Storage Purge with Ar & Reseal Reaction Reaction Setup (Neutralize HCl with Base) Weighing->Reaction Dissolve Immediately Disposal Disposal (Neutralize -> Chem Waste) Reaction->Disposal Post-Experiment

Figure 1: Operational workflow for handling hygroscopic amine salts to ensure chemical stability and user safety.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12841472 (8-Amino-1-octanethiol - Analog Reference). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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